(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Description
The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for diverse pharmacological applications. At position 7, it bears a 4-methoxyphenyl substituent, contributing electron-donating effects via the methoxy group.
Properties
IUPAC Name |
N-methoxy-N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-11-5-3-10(4-6-11)12-7-8-15-14-18-13(19-20(12)14)16-9-17-22-2/h3-9H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWBXVMDBXFLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N=CNOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)/N=C/NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide (chemical formula: C14H14N6O2) is a hybrid drug that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazole and pyrimidine moiety. Its structural formula can be represented as follows:
Key Structural Components
- Triazole Ring : Known for its role in enhancing biological activity through interactions with enzymes and receptors.
- Pyrimidine Moiety : Often associated with nucleic acid analogs, contributing to its anticancer properties.
- Methoxy Substituents : These groups may enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 0.28 | PI3Kα inhibition |
| MDA-MB-231 (Breast) | 0.48 | Induction of apoptosis |
| A549 (Lung) | 1.32 | Cell cycle arrest |
| SNU638 (Stomach) | 3.24 | Inhibition of DNA synthesis |
IC50 values indicate the concentration required to inhibit cell growth by 50% .
The compound's mechanism involves multiple pathways:
- PI3K/AKT Pathway Inhibition : Studies indicate that it effectively inhibits the PI3Kα isoform, which is crucial for cell survival and proliferation .
- Apoptotic Induction : The compound activates caspase pathways leading to programmed cell death in sensitive cancer cells .
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer cell lines, preventing further division and growth .
Study 1: Efficacy in Human Cancer Cells
A study evaluated the efficacy of this compound on a panel of human cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549). The results indicated that the compound exhibited potent cytotoxicity with IC50 values ranging from 0.28 to 3.24 µM across different cell types. Notably, it showed superior activity compared to standard chemotherapeutics like doxorubicin in MDA-MB-231 cells .
Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with saline. The compound also improved overall survival rates by approximately 42% when compared to traditional therapies such as fluorouracil .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features of the target compound and analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl (electron-donating) contrasts with 4-fluorostyryl (electron-withdrawing) in , affecting electronic distribution and solubility.
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) correlate with reduced synthetic yields (43–56%) due to steric hindrance.
- Bioactivity Clues : Chlorophenyl derivatives (e.g., ) show enzyme inhibitory activity, suggesting the target’s methoxyphenyl group may similarly interact with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
